molecular formula C27H30N2O3 B11500018 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one

3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one

Cat. No.: B11500018
M. Wt: 430.5 g/mol
InChI Key: WOQVSBZXOOHTRM-MCHPJPBJSA-N
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Description

3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one is a complex organic compound that features an indole moiety, a benzyloxy group, and a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one typically involves multiple steps, including the formation of the indole core, the introduction of the benzyloxy group, and the construction of the cyclohexenone ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C27H30N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

(2E)-2-(1-hydroxypropylidene)-3-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylimino]cyclohexan-1-one

InChI

InChI=1S/C27H30N2O3/c1-3-25(30)27-24(10-7-11-26(27)31)28-15-14-21-18(2)29-23-13-12-20(16-22(21)23)32-17-19-8-5-4-6-9-19/h4-6,8-9,12-13,16,29-30H,3,7,10-11,14-15,17H2,1-2H3/b27-25+,28-24?

InChI Key

WOQVSBZXOOHTRM-MCHPJPBJSA-N

Isomeric SMILES

CC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CCCC1=O)/O

Canonical SMILES

CCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CCCC1=O)O

Origin of Product

United States

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